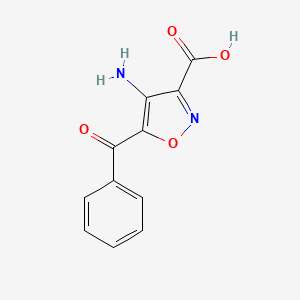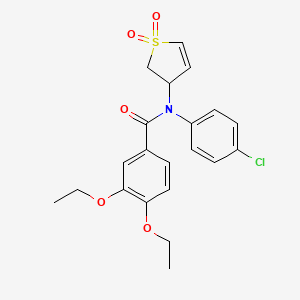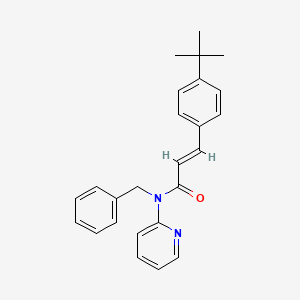![molecular formula C25H29N3O2 B14993858 N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B14993858.png)
N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4It is primarily used for the control of a wide spectrum of sucking insects, such as aphids, mites, and whiteflies .
准备方法
Synthetic Routes and Reaction Conditions
Spirotetramat can be synthesized through multiple synthetic routes. One common method involves the use of 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride as starting materials. The synthesis involves several steps including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .
Another method involves the use of cis-1-amino-4-methoxycyclohexane-1-carboxylic acid as a starting material. This method avoids the need for isomer separation and involves esterification, acylation, cyclization, and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of spirotetramat involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The process includes catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The overall yield of spirotetramat can be improved by optimizing reaction conditions and reducing synthetic costs .
化学反应分析
Types of Reactions
Spirotetramat undergoes various chemical reactions, including:
Oxidation: Conversion of spirotetramat to its enol form.
Reduction: Catalytic hydrogenation of intermediates during synthesis.
Substitution: Nucleophilic substitution reactions during the synthesis process.
Common Reagents and Conditions
Common reagents used in the synthesis of spirotetramat include ethyl chloroformate, 2,5-dimethylphenylacetyl chloride, and 4-methoxycyclohexan-1-one. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and cost-effectiveness .
Major Products Formed
The major product formed from these reactions is spirotetramat itself, which is a second-generation insecticide with high efficacy and safety for crops .
科学研究应用
Spirotetramat has a wide range of scientific research applications, including:
作用机制
Spirotetramat acts as an acetyl-CoA carboxylase inhibitor, interrupting lipid biosynthesis in insects. It is a systemic insecticide that penetrates plant leaves when sprayed on and is transported both upwards and downwards through vascular bundles. In plants, it is hydrolyzed to the enol form, which is more stable due to conjugation with the amide group and the benzene ring .
相似化合物的比较
Similar Compounds
Spiromesifen: Another keto-enol insecticide with similar properties and applications.
Spirodiclofen: A related compound used for controlling mites and other pests.
Uniqueness
Spirotetramat is unique due to its two-way internal absorption and transport properties, enabling it to be transported to any part of the plant. This characteristic allows it to effectively prevent egg hatching and larval development of pests on roots and leaves, providing long-lasting efficacy .
属性
分子式 |
C25H29N3O2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C25H29N3O2/c1-17-11-13-25(14-12-17)27-23(20-7-5-4-6-8-20)24(30)28(25)16-22(29)26-21-10-9-18(2)19(3)15-21/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29) |
InChI 键 |
BGKYQIXYNSFLSR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B14993781.png)
![2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993785.png)
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14993800.png)
![4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993801.png)


![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14993815.png)
![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14993822.png)
![Methyl {2-[(2-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B14993825.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14993845.png)


![N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14993861.png)
